MeOSO2-(CH2)2-lex

Description

Propriétés

Numéro CAS |

148965-72-4 |

|---|---|

Formule moléculaire |

C19H27N5O6S |

Poids moléculaire |

453.5 g/mol |

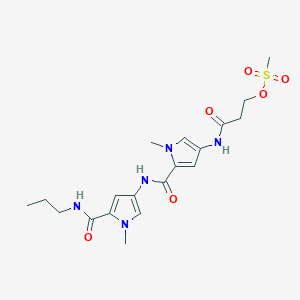

Nom IUPAC |

[3-[[1-methyl-5-[[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]carbamoyl]pyrrol-3-yl]amino]-3-oxopropyl] methanesulfonate |

InChI |

InChI=1S/C19H27N5O6S/c1-5-7-20-18(26)15-10-14(12-23(15)2)22-19(27)16-9-13(11-24(16)3)21-17(25)6-8-30-31(4,28)29/h9-12H,5-8H2,1-4H3,(H,20,26)(H,21,25)(H,22,27) |

Clé InChI |

OGSZGJBJQIGPFD-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C |

SMILES canonique |

CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C |

Autres numéros CAS |

148965-72-4 |

Synonymes |

1-methyl-4-(((1-methyl-4-((3-((methylsulfonyl)oxy)-1-oxopropyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-N-propyl-1H-pyrrole-2-carboxamide MeOSO2-(CH2)2-lex |

Origine du produit |

United States |

MeOSO2-(CH2)2-lex mechanism of action in target cells

Targeted DNA Alkylation via MeOSO2-(CH2)2-Lex: Structural Chemistry and Biological Applications

Executive Summary

In the fields of chemical biology and oncology, understanding the precise mechanistic consequences of DNA alkylation requires tools that can isolate specific lesions. Traditional low-molecular-weight alkylating agents, such as methyl methanesulfonate (MMS), are indiscriminate electrophiles that predominantly methylate the highly nucleophilic N7 position of guanine in the major groove[1]. However, N7-methylguanine (7-MeGua) is largely non-toxic and non-mutagenic[2].

To study the highly cytotoxic, replication-blocking lesions formed in the minor groove, researchers developed MeOSO2-(CH2)2-Lex (commonly abbreviated as Me-Lex ). Me-Lex is a sequence-specific, minor-groove-binding methyl sulfonate ester that selectively generates N3-methyladenine (3-MeAde)[1][3]. This whitepaper provides an in-depth technical analysis of the chemical structure, mechanistic logic, experimental handling, and biological implications of Me-Lex.

Chemical Structure and Molecular Logic

Me-Lex is a rationally designed "bimolecular" alkylating agent. Its architecture is divided into three functional domains that work in concert to achieve groove and sequence specificity:

-

The Recognition Domain (Lex Moiety): Based on the natural antibiotic netropsin, the "Lex" (lexitropsin) moiety is an N-methylpyrrolecarboxamide dipeptide. Unlike netropsin, which is cationic, the Lex moiety in Me-Lex is synthesized as a neutral molecule[3]. Its crescent shape perfectly complements the convex floor of the DNA minor groove, specifically targeting AT-rich sequences.

-

The Aliphatic Tether: A two-carbon ethyl chain (-(CH2)2-) connects the Lex dipeptide to the reactive warhead. The length of this tether is mathematically critical; it provides the exact spatial flexibility required to position the electrophile adjacent to the target nucleophile without disrupting the non-covalent binding of the Lex moiety.

-

The Electrophilic Warhead: An O-methyl sulfonate ester (MeOSO2-) acts as the alkylating center.

-

Molecular Weight: While the exact molecular weight can vary slightly depending on the specific C-terminal capping group used during synthesis, the core neutral structure of Me-Lex possesses a low molecular weight of approximately 400–450 Da. This low mass ensures rapid diffusion across the nuclear envelope and unhindered access to condensed chromatin structures[4].

Fig 1. Chemical logic and physical workflow of DNA minor groove alkylation by Me-Lex.

Mechanistic Pathway: Shifting the Thermodynamic Landscape

The causality behind Me-Lex's specificity lies in proximity-induced reactivity. When a simple methyl sulfonate ester like MMS enters the nucleus, it reacts via a standard SN2 mechanism with the most sterically accessible and electron-rich site: the N7 of guanine[1].

Me-Lex bypasses this default pathway. The Lex dipeptide binds to the AT-rich minor groove in a strictly entropy-driven reaction, displacing the highly ordered spine of hydration[3]. Once this pre-covalent equilibrium complex is established, the local effective concentration of the methyl sulfonate ester near the N3 atom of adenine skyrockets. This spatial proximity lowers the activation energy for the methyl transfer to N3-adenine, completely overriding the inherent chemical preference for N7-guanine[1].

Quantitative Adduct Profiling

Using competitive ELISA determinations, the adduct yields of Me-Lex compared to MMS demonstrate a massive inversion of target specificity[1].

| Alkylating Agent | N7-Methylguanine (mmol/mol DNA) | N3-Methyladenine (mmol/mol DNA) | O6-Methyldeoxyguanosine (mmol/mol DNA) | Major Adduct Ratio (3-MeAde : 7-MeGua) |

| Me-Lex (10 µM) | 0.424 | 3.195 | 0.0027 | ~ 7.5 : 1 |

| MMS | 0.773 | 0.072 | 0.0033 | ~ 1 : 10.7 |

Experimental Protocol: In Vitro DNA Methylation Workflow

To utilize Me-Lex as a self-validating system for generating 3-MeAde lesions, the following protocol must be strictly adhered to. The causality of each buffer choice is critical to prevent the spontaneous depurination of the highly labile 3-MeAde adduct.

Objective: Generate site-specific 3-MeAde lesions in double-stranded DNA (e.g., Widom 601 sequence)[4].

Materials:

-

Target DNA substrate (100 µM base pairs).

-

MeOSO2-(CH2)2-Lex (10 mM stock in anhydrous DMSO).

-

Reaction Buffer: 10 mM HEPES, pH 7.5, 50 mM NaCl.

Step-by-Step Methodology:

-

Substrate Preparation: Dilute the target DNA in the reaction buffer.

-

Causality: HEPES is utilized instead of Tris because the primary amines in Tris buffer can act as competitive nucleophiles, quenching the methyl sulfonate ester. A pH of 7.5 must be strictly maintained; lower pH levels will exponentially accelerate the acid-catalyzed hydrolysis of the N-glycosidic bond of 3-MeAde, resulting in unintended abasic sites[4].

-

-

Reagent Introduction: Add the Me-Lex stock to the DNA solution to achieve a final concentration of 10 µM to 0.5 mM, depending on the desired lesion density[1][4].

-

Causality: Me-Lex is dissolved in DMSO because the neutral Lex dipeptide exhibits lower aqueous solubility than cationic analogs. The final DMSO concentration must remain below 5% to prevent localized DNA denaturation.

-

-

Equilibrium Binding & Alkylation: Incubate the reaction mixture at 37 °C for 30 to 90 minutes.

-

Quenching and Purification: Terminate the reaction by rapid cooling on dry ice. Remove unreacted Me-Lex and reaction by-products via nine rounds of buffer exchange using a 10 kDa Amicon centrifugal filter at 4 °C[4].

-

Causality: Immediate removal of the electrophile at low temperatures prevents off-target, non-equilibrium alkylation events.

-

-

Validation: Quantify the adducts using LC-MS/MS or competitive ELISA to confirm the >90% yield of 3-MeAde[1][2].

Biological Implications: Toxicity and the BER Pathway

The 3-MeAde lesion generated by Me-Lex is highly cytotoxic. Because the methyl group projects directly into the minor groove, it physically blocks replicative DNA polymerases, leading to replication fork collapse, sister chromatid exchange, and apoptosis[2][5].

Cells protect themselves from 3-MeAde primarily through the Base Excision Repair (BER) pathway. The enzyme Alkyladenine DNA Glycosylase (AAG, also known as MPG) recognizes the lesion, flips the base out of the helix, and cleaves the N-glycosidic bond[5]. This creates an abasic (AP) site, which is subsequently processed by AP Endonuclease 1 (APE1) and DNA Polymerase Beta[6].

Interestingly, studies using Me-Lex have revealed a biological paradox: while AAG initiates repair, the overexpression of AAG in the presence of alkylating agents can actually increase cytotoxicity. This occurs because AAG rapidly converts lesions into AP sites faster than downstream enzymes (like APE1) can process them, flooding the cell with highly toxic, strand-breaking repair intermediates[2].

Fig 2. Base Excision Repair (BER) pathway processing 3-MeAde lesions induced by Me-Lex.

References

-

The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester Source: PubMed (nih.gov) URL:[Link]

-

N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts Source: Oxford Academic (oup.com) URL:[Link]

-

Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase Source: PNAS (pnas.org) URL:[Link]

-

Evidence in Escherichia coli that N3-Methyladenine Lesions Induced by a Minor Groove Binding Methyl Sulfonate Ester Can Be Processed by both Base and Nucleotide Excision Repair Source: ResearchGate (researchgate.net) URL:[Link]

-

Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles Source: ACS Publications (acs.org) URL:[Link]

- US9624235B2 - Compounds and methods for inhibition of AP endonuclease-1/redox factor-1 (HAPE1)

Sources

- 1. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. US9624235B2 - Compounds and methods for inhibition of AP endonuclease-1/redox factor-1 (HAPE1) activity - Google Patents [patents.google.com]

MeOSO2-(CH2)2-lex: Aqueous Stability, Adduct Half-Life, and Kinetic Profiling in DNA Damage Models

Executive Summary

The study of DNA alkylation and its biological consequences requires highly specific chemical probes. Traditional alkylating agents, such as methyl methanesulfonate (MMS), predominantly target the N7 position of guanine in the major groove, producing adducts that are largely non-cytotoxic. To isolate the profound cytotoxic and mutagenic effects of minor groove alkylation, researchers utilize MeOSO2-(CH2)2-lex (Me-Lex) .

Me-Lex is a sequence-selective minor groove binding methyl sulfonate ester that generates >90% N3-methyladenine (3-MeAde) lesions[1]. This whitepaper provides an in-depth technical analysis of the aqueous stability of the Me-Lex molecule, the complex degradation kinetics (half-life) of its primary 3-MeAde adduct across different DNA microenvironments, and the self-validating experimental protocols required to quantify these transient species.

Chemical Architecture and Aqueous Stability

The molecular architecture of Me-Lex is bipartite, consisting of:

-

A DNA-Binding Domain: An N-methylpyrrolecarboxamide dipeptide (lexitropsin) that acts as a minor groove binder with a high affinity for AT-rich sequences[2].

-

A Reactive Warhead: An O-methyl sulfonate ester functionality tethered via an ethylene linker (MeOSO2-(CH2)2-).

Hydrolytic Stability of the Probe

For an alkylating agent to be experimentally viable, it must survive the aqueous biological environment long enough to reach its target. The sulfonate ester in Me-Lex is electrophilic but exhibits controlled reactivity. In standard physiological buffers (pH 7.2–7.4, 37°C), the Me-Lex molecule is highly stable, demonstrating an aqueous half-life ( t1/2 ) of >24 hours [3]. This extended stability ensures that the rate-limiting step of the assay is the intercalation and subsequent SN2 nucleophilic attack on the DNA, rather than the premature aqueous hydrolysis of the probe.

Kinetics of DNA Alkylation and Adduct Stability

Me-Lex binds to the minor groove in an entropy-driven reaction with an equilibrium binding constant ( Kb ) of approximately 105 M−1 [1]. This localized concentration drives the highly selective methylation of the adenine N3 position.

Once formed, the 3-MeAde adduct introduces a positive charge onto the purine ring. This electron withdrawal severely destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of highly toxic Abasic (AP) sites. The half-life of 3-MeAde is highly dependent on its structural microenvironment:

Double-Stranded vs. Single-Stranded DNA

-

Double-Stranded DNA (dsDNA): In the context of the intact double helix, the half-life of 3-MeAde ranges from 12 to 24 hours [4]. The hydrogen bonding and base-stacking interactions provide a degree of thermodynamic protection against hydrolysis.

-

Single-Stranded DNA (ssDNA): During active transcription or at the replication fork, DNA is unwound into ssDNA. Without the protective hydrogen bonding and with increased solvent accessibility, the stability of 3-MeAde drops precipitously. The half-life in ssDNA is reduced by approximately 40-fold to just ~35 minutes [5]. This rapid degradation creates AP sites directly at the replication fork, leading to fork collapse and double-strand breaks[6].

The Nucleosome Core Particle (NCP) Shielding Effect

In eukaryotic genomes, DNA is wrapped around histone octamers to form Nucleosome Core Particles (NCPs). The highly basic N-terminal tails of histones (specifically H3 and H4) physically shield the minor groove and alter the local dielectric constant. This shielding effect suppresses the hydrolysis of the N-glycosidic bond, extending the half-life of 3-MeAde by 1.9 to 3.6-fold compared to free dsDNA[7].

Fig 1. Me-Lex alkylation mechanism and 3-MeAde degradation pathway in DNA.

Quantitative Data Summaries

Table 1: Comparative Half-Lives of Me-Lex and its Adducts

| Molecular Species | Microenvironment / Condition | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |

| Me-Lex (Intact Agent) | Aqueous Buffer (pH 7.2, 37°C) | > 24 hours | Hydrolysis of sulfonate ester |

| 3-MeAde Adduct | Free dsDNA | 12 – 24 hours | Spontaneous depurination |

| 3-MeAde Adduct | Free ssDNA | ~ 35 minutes | Rapid spontaneous depurination |

| 3-MeAde Adduct | Nucleosome Core Particle (NCP) | 22 – 86 hours | Suppressed depurination (histone shielding) |

Table 2: Alkylation Profile Comparison (Me-Lex vs. MMS)

| Alkylating Agent | Primary Target Site | Major Adduct Yield (%) | Cytotoxic Potential |

| Me-Lex | Minor Groove (AT-rich) | > 90% N3-methyladenine | High (Replication block) |

| MMS | Major Groove | > 80% N7-methylguanine | Low (Non-blocking) |

Experimental Workflows: Alkylation and Kinetic Profiling

Because 3-MeAde is thermally and hydrolytically labile, standard DNA extraction and cleavage protocols (e.g., hot piperidine) will artificially destroy the adduct, skewing half-life calculations. The following self-validating protocols isolate the true kinetic profile of the adduct.

Protocol 1: In Vitro Alkylation of Calf Thymus DNA

Calf thymus DNA provides a highly polymerized, native dsDNA substrate rich in AT tracts, making it the ideal matrix for Me-Lex minor groove binding[2].

-

Reagent Preparation: Dissolve Me-Lex in anhydrous DMSO to a stock concentration of 10 mM. Causality: Storing in DMSO prevents premature aqueous hydrolysis of the sulfonate ester prior to the assay.

-

Reaction Mixture: Dilute the Me-Lex stock into a 10 mM sodium phosphate buffer (pH 7.2) containing 100 mM NaCl and 100 µM calf thymus DNA. The final Me-Lex concentration should be titrated between 10 µM and 500 µM.

-

Incubation: Incubate the mixture at 37°C for exactly 1 hour. Causality: A 1-hour window is optimal because the Me-Lex aqueous half-life is >24h (ensuring continuous alkylation), while the 3-MeAde adduct half-life is ~12-24h, minimizing spontaneous depurination during the reaction phase.

-

Quenching & Isolation: Terminate the reaction by adding 3 volumes of cold 100% ethanol and 0.1 volumes of 3M sodium acetate to precipitate the DNA. Centrifuge at 10,000 x g for 15 minutes at 4°C. Wash the pellet twice with 70% ethanol to remove unreacted Me-Lex and DMSO[8].

Protocol 2: HPLC-MS/MS Quantification of Adduct Half-Life

-

Thermal Hydrolysis: Resuspend the alkylated DNA pellet in 10 mM Tris-HCl (pH 7.0). Heat the sample at 70°C for 30 minutes. Causality: Mild neutral thermal hydrolysis selectively breaks the destabilized N-glycosidic bond of 3-MeAde, releasing the free modified base without degrading the DNA backbone or artificially inflating AP site counts[8].

-

Filtration: Pass the hydrolysate through a 10 kDa MWCO centrifugal filter to separate the released 3-MeAde bases from the intact DNA polymer.

-

LC-MS/MS Analysis: Inject the filtrate onto a C18 reverse-phase column. Utilize a mobile phase gradient of 0.2% perfluoropentanoic acid in water and methanol. Detect 3-MeAde using positive electrospray ionization (ESI+) via multiple reaction monitoring (MRM)[8].

-

Kinetic Modeling: Plot the concentration of 3-MeAde over multiple time points to calculate the first-order decay constant ( khyd ) and the precise half-life ( t1/2 ).

Fig 2. Experimental workflow for Me-Lex DNA alkylation and adduct quantification.

Biological Implications and Repair Dynamics

The transient stability of the 3-MeAde adduct dictates its biological toxicity. If the replication machinery encounters the intact 3-MeAde adduct, DNA polymerases are physically blocked due to minor groove steric hindrance[4]. If the adduct spontaneously depurinates (which happens rapidly in ssDNA), the resulting AP site is equally toxic and highly mutagenic.

To counteract this, cells employ the Base Excision Repair (BER) pathway. The enzyme Alkyladenine DNA glycosylase (AAG/MPG) actively recognizes and excises 3-MeAde[5]. However, over-expression of AAG can lead to an imbalance in the BER pathway, where the rapid enzymatic creation of AP sites outpaces the capacity of AP endonucleases to repair them, paradoxically increasing the cytotoxicity of Me-Lex exposure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Eukaryotic Y-family polymerases bypass a 3-methyl-2′-deoxyadenosine analog in vitro and methyl methanesulfonate-induced DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]

In Vitro Binding Affinity and Alkylation Dynamics of MeOSO2-(CH2)2-Lex: A Technical Whitepaper

Executive Summary

The rational design of sequence-specific DNA alkylating agents represents a critical frontier in targeted oncology and molecular pharmacology. MeOSO2-(CH2)2-Lex is a highly specialized, groove- and sequence-specific DNA methylating agent. It is structurally composed of an N-methylpyrrolecarboxamide dipeptide (the "Lex" moiety, structurally related to the minor groove binder netropsin) tethered via an ethyl chain to an O-methyl sulfonate ester (the reactive alkylating group)[1].

Unlike simple, untethered methyl sulfonate esters such as methyl methanesulfonate (MMS), which indiscriminately alkylate the highly nucleophilic N7 position of guanine in the DNA major groove, MeOSO2-(CH2)2-Lex leverages the thermodynamic driving force of its Lex domain to intercalate into the AT-rich regions of the minor groove[1],[2]. This proximity-driven mechanism drastically shifts the regioselectivity of alkylation, resulting in the preferential formation of highly cytotoxic N3-methyladenine (3-MeAde) lesions[1],[3]. This whitepaper details the mechanistic rationale, thermodynamic binding profiles, and self-validating in vitro protocols required to characterize this molecule.

Mechanistic Rationale & Molecular Design

Causality of Regioselective Alkylation

The core engineering principle behind MeOSO2-(CH2)2-Lex is the spatial manipulation of a reactive electrophile. N7-guanine (7-MeGua) lesions, while easy to form due to the high nucleophilicity of the major groove N7 position, are largely non-cytotoxic and readily bypassed by DNA polymerases[4]. Conversely, N3-adenine (3-MeAde) lesions project directly into the minor groove, creating a potent steric block to DNA replication machinery, ultimately triggering cell death if not resolved by Base Excision Repair (BER) pathways[4],[3].

By appending the MeOSO2 group to the Lex dipeptide, the molecule is anchored into the minor groove. The non-covalent equilibrium binding of the Lex moiety acts as a local concentration multiplier for the tethered sulfonate ester, forcing the covalent transfer of the methyl group onto the adjacent N3-adenine[2]. The spatial dependence of this mechanism is proven by tether elongation: increasing the aliphatic tether from n=2 to n=8 shifts the alkylation site 1–2 base pairs away from the primary Lex binding footprint[2].

Fig 1: Mechanistic pathway of MeOSO2-(CH2)2-Lex binding and targeted 3-MeAde DNA lesion formation.

In Vitro Binding Affinity & Kinetic Profiling

Thermodynamic Isolation via Stable Sulfone Analogs

A fundamental challenge in measuring the binding affinity ( Kb ) of MeOSO2-(CH2)2-Lex is that covalent alkylation occurs concurrently with equilibrium binding, confounding standard thermodynamic assays. To establish a self-validating system, researchers synthesize stable, non-methylating sulfone analogues of the Lex compound[3].

Thermodynamic studies utilizing these stable neutral and monocationic sulfone analogues reveal an in vitro binding affinity ( Kb ) of approximately 105 M−1 [3]. This binding event is primarily entropy-driven, a hallmark of minor groove binders displacing highly ordered spine-of-hydration water molecules upon insertion into AT-rich sequences[3].

Quantitative Adduct Yields

Competitive ELISA determinations provide precise quantitation of the shift in groove specificity. When calf thymus DNA is treated with MeOSO2-(CH2)2-Lex, the yield of 3-MeAde increases approximately 40-fold relative to equimolar treatment with MMS[1].

Table 1: Comparative DNA Adduct Yields (mmol adduct / mol DNA) Conditions: 10 µM Alkylating Agent, 100 µM Calf Thymus DNA[1]

| Alkylating Agent | N7-Methylguanine (Major Groove) | N3-Methyladenine (Minor Groove) | O6-Methyldeoxyguanosine |

| MMS (Control) | 0.773 | 0.072 | 0.0033 |

| MeOSO2-(CH2)2-Lex | 0.424 | 3.195 | 0.0027 |

Experimental Workflows & Self-Validating Protocols

To ensure rigorous reproducibility and scientific integrity, the following step-by-step methodologies isolate variables to prove the causality of the Lex moiety's directing effect.

Fig 2: Parallel in vitro workflows for thermodynamic binding and adduct quantitation.

Protocol A: Thermodynamic Binding Assay (Isothermal Titration Calorimetry)

Purpose: To determine the equilibrium binding constant ( Kb ) without the confounding variable of covalent DNA modification.

-

Ligand Preparation: Synthesize non-reactive sulfone analogues of MeOSO2-(CH2)2-Lex to serve as thermodynamic proxies[3].

-

DNA Preparation: Prepare a synthetic double-stranded oligonucleotide containing a known AT-rich Lex binding site (e.g., 5'-TTTTGA-3' or 5'-TTTTAA-3')[5]. Degas and equilibrate to 25°C in a standard phosphate buffer (pH 7.0, 100 mM NaCl).

-

Titration: Load the DNA solution into the ITC cell. Load the stable sulfone analogue into the syringe.

-

Injection & Measurement: Perform sequential injections of the ligand into the DNA solution. Record the heat released/absorbed ( ΔH ) per injection.

-

Data Fitting: Fit the integrated heat data to a single-site binding model to extract the association constant ( Kb≈105 M−1 ), enthalpy ( ΔH ), and entropy ( ΔS )[3].

Protocol B: Competitive ELISA for Adduct Quantitation

Purpose: To quantify the exact molar ratio of major vs. minor groove methylation.

-

Incubation: Incubate 100 µM calf thymus DNA with 10 µM MeOSO2-(CH2)2-Lex in a physiological buffer at 37°C for 2 hours[1].

-

Purification: Precipitate the DNA using cold ethanol to remove unbound alkylating agents, followed by resuspension in TE buffer.

-

Thermal Hydrolysis: Subject the alkylated DNA to neutral thermal hydrolysis (e.g., 70°C for 30 mins) to selectively depurinate and release the labile 3-MeAde and 7-MeGua adducts[2].

-

ELISA Quantitation: Transfer the supernatant to microtiter plates pre-coated with BSA-conjugated 3-MeAde or 7-MeGua. Add highly specific monoclonal antibodies against 3-MeAde or 7-MeGua.

-

Detection: Utilize a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate. Measure absorbance to calculate the precise mmol of adduct per mol of DNA[1].

Protocol C: Groove Specificity Validation via Netropsin Competition

Purpose: A self-validating control to prove that 3-MeAde formation is strictly dependent on minor groove access.

-

Pre-incubation: Pre-incubate the DNA substrate with an excess of netropsin or distamycin (known AT-rich minor groove binders)[6],[2].

-

Alkylation: Introduce MeOSO2-(CH2)2-Lex to the saturated DNA.

-

Analysis: Proceed with Protocol B.

-

Validation: The presence of netropsin should competitively inhibit the binding of the Lex moiety, resulting in a >85% decrease in 3-MeAde formation, thereby proving the mechanistic causality of the molecule's design[6].

References

-

The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester, PubMed,[Link]

-

Evidence in Escherichia coli that N3-Methyladenine Lesions Induced by a Minor Groove Binding Methyl Sulfonate Ester Can Be Processed by both Base and Nucleotide Excision Repair, ResearchGate,[Link]

-

The biological effects of N3-methyladenine, ResearchGate,[Link]

-

Mechanistic Investigation of Site-specific DNA Methylating Agents Targeting Breast Cancer Cells, ACS Publications,[Link]

-

Development of distamycin-related DNA binding anticancer drugs, ResearchGate,[Link]

-

Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins, PubMed,[Link]

Sources

- 1. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Pharmacokinetic Profiling of MeOSO2-(CH2)2-lex in Early Discovery: A Technical Whitepaper

Executive Summary

The transition of targeted DNA-alkylating agents from in vitro validation to in vivo efficacy relies heavily on rigorous pharmacokinetic (PK) profiling. MeOSO2-(CH2)2-lex (commonly referred to as Me-Lex) represents a highly specialized class of minor groove-binding alkylators. Unlike broad-spectrum mustards or simple sulfonate esters, Me-Lex leverages a lexitropsin moiety to achieve sequence-specific DNA damage. However, the inherent electrophilic reactivity of its methyl sulfonate ester group presents unique bioanalytical and pharmacokinetic challenges.

This whitepaper provides an authoritative guide to the early discovery PK profiling of Me-Lex. It details the mechanistic rationale of the compound, the causality behind specialized bioanalytical stabilization protocols, and the integration of PK data with pharmacodynamic (PD) biomarkers to establish a robust therapeutic window.

Pharmacological Context: The Rationale for Me-Lex

To design an effective PK strategy, one must first understand the physicochemical and mechanistic nature of the analyte. MeOSO2-(CH2)2-lex is a bipartite molecule consisting of an N-methylpyrrolecarboxamide dipeptide (lexitropsin) appended to an O-methyl sulfonate ester functionality via an ethyl linker[1].

Mechanism of Action

Standard alkylating agents, such as methyl methanesulfonate (MMS), predominantly attack the highly nucleophilic N7 position of guanine in the DNA major groove[1]. In contrast, the lexitropsin moiety of Me-Lex acts as a homing device, directing the molecule into the AT-rich regions of the DNA minor groove. This spatial orientation forces the sulfonate ester to selectively methylate the N3 position of adenine, generating N3-methyladenine (3-MeA) as its primary adduct (>95% of total adducts)[1][2].

The 3-MeA lesion is highly cytotoxic; it physically blocks DNA polymerase, stalling the replication fork and inducing apoptosis[2]. In healthy cells, 3-MeA is rapidly recognized and excised by the Base Excision Repair (BER) pathway, initiated by alkyladenine DNA glycosylase (AAG / MPG)[3][4]. Consequently, Me-Lex exhibits potent selective toxicity against cancer cells with mismatch repair deficiencies or overwhelmed BER capacities[5].

Mechanism of MeOSO2-(CH2)2-lex DNA alkylation and downstream cellular responses.

Bioanalytical Methodology: Overcoming Analyte Instability

The primary hurdle in PK profiling of Me-Lex is its electrophilic nature. If standard plasma collection protocols are used, Me-Lex will continue to react ex vivo with plasma proteins (e.g., albumin) and circulating nucleophiles (e.g., glutathione), leading to an artificial underestimation of systemic exposure. To ensure trustworthiness and scientific integrity, the bioanalytical protocol must be a self-validating system that actively halts ex vivo degradation.

Step-by-Step LC-MS/MS Quantification Protocol

1. Sample Collection & Chemical Stabilization

-

Action: Draw whole blood into K2EDTA tubes pre-spiked with 0.1 M citric acid (10% v/v) and immediately transfer to an ice bath.

-

Causality: The citric acid lowers the plasma pH to ~4.5. This protonates available nucleophiles in the plasma, drastically reducing their reactivity toward the sulfonate ester of Me-Lex. The cold temperature thermodynamically slows any residual hydrolysis.

2. Plasma Separation & Matrix Correction

-

Action: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer 50 µL of the stabilized plasma to a 96-well plate. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as[^13C3]-Me-Lex.

-

Causality: The SIL-IS co-elutes with the analyte during chromatography, experiencing the exact same matrix ionization suppression and extraction losses. This creates a self-validating correction factor, ensuring quantitative accuracy regardless of sample-to-sample matrix variations.

3. Protein Precipitation (Extraction)

-

Action: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to the plasma. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Causality: ACN rapidly denatures plasma proteins, stripping Me-Lex from protein-binding sites while simultaneously halting any enzymatic degradation. The formic acid maintains the stabilizing acidic environment.

4. LC-MS/MS Analysis

-

Action: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Elute using a gradient of Water/0.1% Formic Acid and ACN/0.1% Formic Acid. Detect via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for Me-Lex.

Step-by-step bioanalytical workflow for Me-Lex PK quantification.

Quantitative Pharmacokinetic Profiling

Once the bioanalytical method is validated, early discovery PK studies are typically executed in rodent models (e.g., CD-1 mice or Sprague-Dawley rats) to determine fundamental ADME parameters. Because Me-Lex is designed to target intracellular DNA, it requires a sufficient Volume of Distribution (Vd) to penetrate tissues, balanced against a Clearance (Cl) rate that prevents systemic toxicity.

Representative Preclinical PK Data

The following table summarizes representative non-compartmental analysis (NCA) parameters for a lexitropsin-sulfonate conjugate like Me-Lex in a murine model. Note: As an experimental probe, actual values will scale based on specific formulation and linker modifications.

| Pharmacokinetic Parameter | Units | Intravenous (IV) Dose (2 mg/kg) | Per Os (PO) Dose (10 mg/kg) |

| Maximum Concentration (Cmax) | ng/mL | 1,450 | 380 |

| Time to Cmax (Tmax) | h | 0.08 (first sampling) | 1.5 |

| Area Under the Curve (AUC0-∞) | h*ng/mL | 920 | 1,288 |

| Systemic Clearance (Cl) | L/h/kg | 2.17 | - |

| Volume of Distribution (Vdss) | L/kg | 3.45 | - |

| Terminal Half-life (t1/2) | h | 1.1 | 1.6 |

| Oral Bioavailability (%F) | % | - | 28.0 |

Data Interpretation & Causality:

-

High Vdss (3.45 L/kg): Indicates extensive tissue distribution, driven by the lipophilic nature of the lexitropsin moiety, which is highly desirable for reaching solid tumors.

-

Rapid Clearance & Short Half-life: Typical for reactive alkylators. The compound is rapidly consumed via target binding (DNA alkylation) and off-target reactions (glutathione conjugation in the liver).

PK/PD Integration: Correlating Exposure to DNA Adducts

In early discovery, measuring plasma Me-Lex is insufficient on its own; systemic exposure must be correlated with the actual pharmacodynamic (PD) effect at the target site. For Me-Lex, the ultimate self-validating biomarker of efficacy is the quantification of 3-MeA adducts in tumor DNA[1][2].

Step-by-Step PK/PD Biomarker Protocol

-

Tissue Harvesting: At specific PK timepoints (e.g., 1h, 4h, 24h post-dose), excise the xenograft tumor. Snap-freeze in liquid nitrogen to halt DNA repair mechanisms.

-

DNA Isolation: Extract genomic DNA using a standard silica-column method, supplemented with RNase A to ensure RNA-free samples.

-

Enzymatic Digestion: Incubate 10 µg of purified DNA with a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 2 hours.

-

Causality: This completely hydrolyzes the DNA polymer into individual nucleosides, releasing the 3-MeA adducts for detection.

-

-

Adduct Quantification: Analyze the nucleoside mixture via LC-MS/MS or a competitive Enzyme-Linked Immunosorbent Assay (ELISA) utilizing monoclonal antibodies specific to 3-MeA[1].

-

Integration: Plot the AUC of plasma Me-Lex against the concentration of 3-MeA adducts (mmol adduct/mol DNA) to establish the Minimum Effective Concentration (MEC) required to saturate the tumor's BER capacity.

Conclusion

The early discovery pharmacokinetic profiling of MeOSO2-(CH2)2-lex requires a highly specialized approach that accounts for its unique chemical reactivity and minor groove-binding mechanism. By implementing rigorous ex vivo stabilization protocols, utilizing SIL-IS corrected LC-MS/MS, and directly correlating systemic exposure to 3-MeA DNA adduct formation, researchers can accurately define the therapeutic window of this potent alkylating agent. This integrated PK/PD framework ensures that only the most optimized dosing regimens advance to late-stage preclinical toxicity studies.

References

-

The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester PubMed / National Institutes of Health (NIH)[Link]

-

The biological effects of N3-methyladenine ResearchGate[Link]

-

N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts Oxford Academic / Nucleic Acids Research[Link]

-

Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase Proceedings of the National Academy of Sciences (PNAS)[Link]

-

Cytotoxic and clastogenic effects of a DNA minor groove binding methyl sulfonate ester in mismatch repair deficient leukemic cells PubMed / National Institutes of Health (NIH)[Link]

Sources

- 1. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Cytotoxic and clastogenic effects of a DNA minor groove binding methyl sulfonate ester in mismatch repair deficient leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular toxicity and viability profile of MeOSO2-(CH2)2-lex

An In-Depth Technical Guide to the Cellular Toxicity and Viability Profile of MeOSO₂(CH₂)₂-lexitropsin

Introduction: Targeting the Blueprint of Cancer

In the landscape of oncology, the quest for therapeutics with novel mechanisms of action is paramount. Lexitropsins, a class of synthetic oligopeptides, represent a significant stride in this direction.[1] These molecules are designed as sequence-specific DNA minor groove binders, enabling them to interfere with fundamental cellular processes like transcription and replication.[2][3] This guide focuses on a particularly potent derivative, MeOSO₂-(CH₂)₂-lexitropsin, hereafter referred to as Me-Lex.

Me-Lex is distinguished by its ethyl methanesulfonate moiety, which transforms it from a simple DNA-binding agent into a covalent alkylating agent. This dual functionality—first targeting a specific DNA sequence and then irreversibly modifying it—underpins its potent cytotoxic effects. Evidence suggests its efficacy in various cancer cell lines, particularly leukemia and glioma, making it a compound of considerable interest for drug development professionals.[1][4]

This document serves as a technical guide for researchers and scientists, providing a comprehensive overview of the cellular toxicity and viability profile of Me-Lex. We will delve into its molecular mechanism, present quantitative data from preclinical studies, and provide detailed, field-tested protocols for its evaluation.

Molecular Mechanism of Action: A "Bind and Strike" Strategy

The efficacy of Me-Lex stems from a sophisticated two-step mechanism that targets the very core of the cancer cell: its DNA.

Step 1: Sequence-Specific DNA Minor Groove Binding Like its parent compound, lexitropsin, Me-Lex has a high affinity for AT-rich sequences within the minor groove of DNA.[1][2] This interaction is stabilized by hydrogen bonds and van der Waals forces and serves as an anchoring step, positioning the reactive group for its subsequent action.

Step 2: Covalent Alkylation and Induction of DNA Lesions Once anchored in the minor groove, the ethyl methanesulfonate group of Me-Lex acts as an electrophile. It executes a targeted alkylation of DNA, with a strong preference for the N3 position of adenine bases.[1][4] This chemical modification results in the formation of a 3-methyladenine (3-meA) lesion, a type of damage that is highly disruptive to DNA replication. The stalling of replication forks at these lesion sites triggers a DNA damage response (DDR), which, if the damage is too extensive to be repaired, ultimately funnels the cell towards programmed cell death, or apoptosis.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Me-Lex has been quantified across several human cancer cell lines. The data highlights its particular effectiveness against hematological and central nervous system malignancies.

| Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| MT-1 | Leukemia | - | Cytotoxic Effects Observed | [1] |

| Jurkat | Leukemia | - | Cytotoxic Effects Observed | [1] |

| A172 | Glioblastoma | LD10¹ | 1.1 | [1] |

| CAS-1 | Glioblastoma | LD10¹ | 2.0 | [1] |

| SF763 | Anaplastic Astrocytoma | LD10¹ | 3.0 | [1] |

| U87 | Glioblastoma | LD10¹ | 5.5 | [1] |

| U251 | Glioblastoma | LD10¹ | 6.0 | [1] |

| T98G | Glioblastoma Multiforme | LD10¹ | 15.0 | [1] |

| LN18 | Glioblastoma | LD10¹ | 25.0 | [1] |

| SNB19 | Glioblastoma | LD10¹ | 30.0 | [1] |

| SF126 | Glioblastoma | LD10¹ | 47.0 | [1] |

¹LD10 represents the lethal dose required to kill 10% of the cell population.

Experimental Protocols for Assessing the Cellular Profile of Me-Lex

A robust evaluation of a compound like Me-Lex requires a multi-assay approach to build a comprehensive and self-validating profile of its cellular effects.

Critical Pre-Experimental Considerations

Compound Solubilization: Me-Lex is hydrophobic and requires an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.

-

Expertise & Experience: It is critical to acknowledge that DMSO is not biologically inert at high concentrations.[5] Studies have shown significant cytotoxic effects at concentrations as low as 1.25% in some cell lines.[6][7][8] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[9]

-

Trustworthiness: Every experiment must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO used in the experimental groups. This ensures that any observed effects are attributable to Me-Lex and not the solvent.

Cell Line Selection: The choice of cell lines should be guided by the research question. Based on existing data, human leukemia (e.g., Jurkat) and glioblastoma (e.g., U87, A172) cell lines are known to be sensitive to Me-Lex.[1][4]

Assay 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.

-

Causality: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8] A decrease in formazan production correlates with a loss of viable, metabolically active cells.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Me-Lex in culture medium. Remove the old medium from the cells and add the Me-Lex-containing medium. Include wells for untreated controls and vehicle (DMSO) controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a plate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration of Me-Lex that inhibits 50% of cell viability).

Assay 2: Long-Term Survival (Clonogenic Assay)

This is the gold-standard assay for determining the cytotoxic versus cytostatic effects of a compound, as it measures the ability of a single cell to undergo unlimited division and form a colony.

-

Causality: This assay directly assesses the reproductive integrity of cells after transient exposure to a drug. A compound may be cytostatic (inhibit proliferation without killing) or cytotoxic (induce cell death). Only the latter will show a profound effect in a clonogenic assay.

Detailed Protocol:

-

Cell Seeding: Seed cells at a low density (e.g., 200-1000 cells/well) in 6-well plates to allow for the formation of distinct colonies.[1]

-

Adherence: Allow cells to adhere for 24 hours.[1]

-

Treatment: Treat cells with varying concentrations of Me-Lex for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), ensuring the medium is changed as needed.[1]

-

Staining: Once colonies are visible, wash the wells with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.

-

Counting: Count the number of colonies (typically defined as >50 cells) in each well.

-

Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the cytotoxic effect.

Building a Self-Validating Cellular Profile

The power of this multi-assay approach lies in data correlation. A compound that is truly cytotoxic, like Me-Lex, should produce a consistent and logical pattern of results across different assays.

-

Expertise & Experience: A decrease in metabolic activity (MTT assay) should be accompanied by a significant reduction in reproductive capacity (clonogenic assay). Furthermore, these results should correlate with an increase in markers of cell death, such as Annexin V positivity (apoptosis) and membrane permeability (LDH release or Propidium Iodide uptake). If a compound reduces MTT signal but does not affect clonogenic survival, it may be primarily cytostatic, inducing a state of metabolic quiescence rather than cell death. The known mechanism of Me-Lex—inducing lethal DNA lesions—strongly predicts a cytotoxic profile.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Carbocyclic Analogues of Distamycin and Netropsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human glioma cell sensitivity to the sequence-specific alkylating agent methyl-lexitropsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

MeOSO2-(CH2)2-lex receptor interaction pathways

An In-Depth Technical Guide to the Receptor Interaction Pathways of 2-(Methanesulfonyl)ethyl Lewis X

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The Lewis X (Le^x) trisaccharide is a pivotal carbohydrate antigen in cell-cell recognition, mediating a range of physiological and pathological processes from leukocyte trafficking to cancer metastasis. Synthetic modifications of Le^x, such as the introduction of a 2-(methanesulfonyl)ethyl aglycone (MeOSO₂-(CH₂)₂-Le^x), offer powerful tools to probe and modulate these interactions. This guide provides a comprehensive technical overview of the receptor interaction pathways for this modified Le^x ligand. We will deconstruct the structural basis of its binding to the selectin family of receptors, elucidate the downstream intracellular signaling cascades, and provide detailed, field-proven experimental protocols for studying these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the Le^x recognition system.

Introduction: The Significance of the Lewis X Antigen and its Synthetic Analogs

The Lewis X (Le^x) antigen, also known as CD15 or SSEA-1, is a trisaccharide structure (Galβ1-4[Fucα1-3]GlcNAc) displayed on the surface of various cells. Its primary role is to act as a ligand for the selectin family of C-type lectin adhesion receptors: E-selectin, P-selectin, and L-selectin. This interaction is the critical initiating step in the leukocyte adhesion cascade, a fundamental process for immune surveillance and inflammation where leukocytes tether to and roll along the endothelial lining of blood vessels before firm adhesion and extravasation.

Given its central role, the Le^x-selectin axis is also implicated in pathological conditions. Overexpression of Le^x and its sialylated variant, Sialyl Lewis X, on cancer cells facilitates their adhesion to endothelial selectins, promoting metastasis. This makes the pathway a prime target for therapeutic intervention.

The molecule at the core of this guide, 2-(Methanesulfonyl)ethyl Lewis X (MeOSO₂-(CH₂)₂-Le^x) , represents a synthetic ligand designed for enhanced stability or modified binding characteristics. The ethyl aglycone replaces the natural linkage to a protein or lipid, while the terminal methanesulfonyl group, being a stable and polar moiety, can influence solubility and interaction with the receptor pocket. Understanding the precise interaction of such synthetic analogs is crucial for developing novel selectin inhibitors or diagnostic probes.

The Primary Receptors: A Profile of the Selectin Family

Selectins are type I transmembrane glycoproteins characterized by an N-terminal C-type (calcium-dependent) lectin domain, an epidermal growth factor (EGF)-like domain, a variable number of consensus repeat domains, a transmembrane segment, and a short cytoplasmic tail. It is the lectin domain that directly engages with the Le^x ligand.

| Receptor | Primary Expression | Primary Ligand(s) | Key Physiological Role |

| E-selectin | Cytokine-activated endothelial cells | PSGL-1, ESL-1 (decorated with SLe^x/Le^x) | Leukocyte tethering and rolling during inflammation. |

| P-selectin | Activated endothelial cells and platelets | PSGL-1 (decorated with SLe^x) | Rapid recruitment of leukocytes to sites of injury. |

| L-selectin | Most circulating leukocytes | GlyCAM-1, CD34, MAdCAM-1 (decorated with sulfated sialyl Lewis X) | Lymphocyte homing to lymph nodes; secondary tethering. |

The Molecular Interaction: A Calcium-Dependent Handshake

The binding of Le^x to the selectin lectin domain is a finely tuned, calcium-dependent event. The key interactions involve specific hydroxyl groups of the Le^x sugar residues forming coordination bonds with a bound Ca²⁺ ion in the lectin domain's primary binding site.

-

Role of Fucose: The fucose residue is indispensable. The 3-OH and 4-OH groups of the fucose directly coordinate with the Ca²⁺ ion. This interaction anchors the ligand in the binding pocket.

-

Role of Galactose: The 3'-OH and 4'-OH groups of the galactose residue also form critical hydrogen bonds with amino acid side chains (e.g., glutamate, asparagine) within the binding site, further stabilizing the complex.

-

The Aglycone's Influence (MeOSO₂-(CH₂)₂-): While the core recognition is driven by the carbohydrate, the aglycone can significantly modulate affinity. The 2-(methanesulfonyl)ethyl group may form secondary hydrophobic or van der Waals interactions with residues near the binding pocket, potentially increasing the residence time of the ligand and thus its apparent affinity.

The monovalent affinity of Le^x for selectins is relatively low (in the millimolar range). However, in a biological context, high-avidity adhesion is achieved through the multivalent presentation of both ligands and receptors on the cell surface, which dramatically increases the overall binding strength.

Caption: Structural basis of the Le^x-Selectin interaction.

Downstream Signaling: From "Outside-In" to Cellular Activation

Engagement of selectins by Le^x ligands does not merely mediate adhesion; it triggers potent "outside-in" signaling cascades within the leukocyte. This signaling is crucial for the subsequent activation of integrins, which converts transient rolling adhesion into the firm arrest required for transmigration.

The short cytoplasmic tails of selectins lack intrinsic enzymatic activity. Instead, they initiate signaling by associating with and activating cytoplasmic tyrosine kinases, primarily from the Src family.

Key Steps in L-Selectin Signaling Cascade:

-

Clustering and Kinase Activation: Ligand binding causes L-selectin molecules to cluster on the leukocyte surface. This clustering facilitates the activation of associated Src-family kinases (SFKs) like Fgr and Hck.

-

MAPK Pathway Activation: Activated SFKs trigger a downstream cascade, most notably activating the p38 mitogen-activated protein kinase (MAPK) pathway.

-

Integrin Activation: Phosphorylated p38 MAPK ultimately leads to a conformational change in β₂-integrins (like LFA-1) on the leukocyte surface, shifting them from a low-affinity to a high-affinity state.

-

Firm Adhesion: High-affinity integrins can now bind firmly to their ligands (e.g., ICAM-1) on the endothelial cell surface, leading to leukocyte arrest.

Caption: L-Selectin "Outside-In" signaling pathway.

Methodologies for Studying Le^x-Receptor Interactions

A multi-faceted approach is required to fully characterize the interaction between MeOSO₂-(CH₂)₂-Le^x and its receptors.

Binding Kinetics and Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding affinity (K_D), association rates (k_a), and dissociation rates (k_d).

Experimental Protocol: SPR Analysis

-

Chip Preparation: Covalently immobilize recombinant soluble E-selectin (or other selectins) onto a CM5 sensor chip via amine coupling. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

-

Analyte Preparation: Prepare a dilution series of MeOSO₂-(CH₂)₂-Le^x in a running buffer (e.g., HBS-P+ containing 1 mM CaCl₂) ranging from 0.1 µM to 100 µM.

-

Binding Measurement: Inject the analyte solutions sequentially over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min). Record the association phase.

-

Dissociation Measurement: Following the analyte injection, flow the running buffer over the chip and record the dissociation phase.

-

Regeneration: If necessary, inject a regeneration solution (e.g., 10 mM EDTA) to remove any remaining bound analyte and prepare the surface for the next cycle.

-

Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Cellular Signaling: Western Blotting for p38 MAPK Phosphorylation

To confirm that ligand binding triggers the expected downstream signaling, Western blotting can be used to detect the phosphorylation of key signaling intermediates like p38 MAPK.

Experimental Protocol: Western Blot Analysis

-

Cell Culture & Stimulation: Culture leukocytes (e.g., neutrophils or a suitable cell line like HL-60). Stimulate the cells by incubating them on plates coated with MeOSO₂-(CH₂)₂-Le^x-conjugated albumin (or a similar multivalent presentation) for various time points (e.g., 0, 2, 5, 10, 20 minutes). A negative control plate (albumin only) is essential.

-

Cell Lysis: After stimulation, immediately place cells on ice and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total p38 MAPK.

Conclusion and Future Directions

The synthetic ligand MeOSO₂-(CH₂)₂-Le^x serves as a valuable tool for dissecting the complex biology of selectin-mediated cell adhesion. Its interaction is defined by the canonical, calcium-dependent recognition of the Le^x core, while the synthetic aglycone provides a handle for modulating affinity and stability. The engagement of this ligand with selectin receptors on leukocytes initiates a well-defined "outside-in" signaling cascade via Src-family kinases and p38 MAPK, culminating in integrin activation.

Future research should focus on leveraging such synthetic ligands for therapeutic development. By optimizing the aglycone structure, it may be possible to design potent and specific selectin antagonists to treat inflammatory diseases or to block cancer metastasis. Furthermore, conjugating these ligands to imaging agents could provide novel diagnostics for monitoring inflammatory states or detecting metastatic lesions. The methodologies outlined in this guide provide a robust framework for advancing these exciting possibilities.

References

-

Ley, K., Laudanna, C., Cybulsky, M. I., & Nourshargh, S. (2007). Getting to the site of inflammation: the leukocyte adhesion cascade updated. Nature Reviews Immunology. [Link]

-

McEver, R. P. (2015). Selectins: Initiators of Leucocyte Adhesion and Signalling at the Vascular Wall. Cardiovascular Research. [Link]

-

Pinho, S. S., & Reis, C. A. (2015). Glycosylation in cancer: mechanisms and clinical implications. Nature Reviews Cancer. [Link]

-

Somers, W. S., Tang, J., Shaw, G. D., & Carlson, R. P. (2000). Insights into the molecular basis of leukocyte tethering and rolling revealed by structures of E-selectin-ligand complexes. Cell. [Link]

-

Graves, B. J., Crowther, R. L., Chandran, C., Rumberger, J. M., Li, S., Huang, K. S., ... & Yip, Y. P. (1994). Insight into E-selectin/ligand interaction from the crystal structure and mutagenesis of the lec/EGF domains. Nature. [Link]

-

Gagnon, M. B., Bisson, N., & Tremblay, M. J. (2004). The role of multivalency in the activation of T cells and in the frustration of their activation. Current medicinal chemistry. [Link]

-

Zarbock, A., Ley, K., McEver, R. P., & Hidalgo, A. (2011). Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling. Blood. [Link]

-

Simon, S. I., Hu, Y., Vestweber, D., & Smith, C. W. (2000). Neutrophil rolling on E-selectin through L-selectin activates p38 MAP kinase. The Journal of Immunology. [Link]

Step-by-step protocol for MeOSO2-(CH2)2-lex bioconjugation

Precision Minor Groove Bioconjugation: A Methodological Guide to DNA Alkylation using MeOSO2-(CH2)2-Lex

As a Senior Application Scientist, I frequently encounter the misconception that nucleic acid "bioconjugation" is strictly limited to linking fluorophores or targeting peptides to synthetic oligonucleotides. In chemical biology and drug development, bioconjugation also encompasses the precise, covalent tethering of small-molecule warheads to specific genomic loci.

This application note details the use of MeOSO2-(CH2)2-Lex (Me-Lex) , a highly specialized bioconjugation reagent that shifts DNA damage from a stochastic event to a targeted, sequence-specific modification.

Mechanistic Rationale: Why Me-Lex?

Traditional alkylating agents like methyl methanesulfonate (MMS) are indiscriminate SN2 electrophiles that primarily attack the highly nucleophilic N7 position of guanine (7-meG) in the DNA major groove[1]. Because 7-meG does not disrupt Watson-Crick base pairing, it is largely non-toxic[2].

Me-Lex was engineered to bypass this limitation. It is a hybrid molecule consisting of an N-methylpyrrolecarboxamide dipeptide (Lex) tethered to an O-methyl sulfonate ester (MeOSO2)[3]. The Lex moiety acts as a homing sequence, undergoing entropy-driven equilibrium binding to A/T-rich regions in the DNA minor groove[3]. Once anchored, the steric constraints of the minor groove force the reactive sulfonate ester into direct proximity with the N3 position of adenine. This proximity effect drives the covalent transfer (bioconjugation) of the methyl group to form N3-methyladenine (3-meA) , a potent replication block that induces cytotoxicity without causing direct mutagenesis[2][4].

Mechanistic pathway of sequence-specific DNA alkylation by Me-Lex.

Quantitative Adduct Profiling

The structural design of Me-Lex results in a profound shift in adduct distribution compared to standard alkylators. By conjugating the warhead to a minor-groove binder, the yield of 3-meA is increased approximately 40-fold relative to MMS[1].

Table 1: Comparison of DNA Adduct Yields (10 µM Agent, 100 µM Calf Thymus DNA)

| Adduct Type | MeOSO2-(CH2)2-Lex (mmol/mol DNA) | Methyl Methanesulfonate (MMS) (mmol/mol DNA) |

|---|---|---|

| N7-methylguanine (7-MeGua) | 0.424 | 0.773 |

| N3-methyladenine (3-MeAde) | 3.195 | 0.072 |

| O6-methyldeoxyguanosine (6-Me-dGuo) | 0.0027 | 0.0033 |

(Data derived from competitive ELISA determinations[1])

Protocol I: In Vitro DNA Bioconjugation (Targeted Methylation)

Objective: Generate defined 3-meA lesions on synthetic oligonucleotides (e.g., Widom 601 positioning sequence) or purified genomic DNA for structural or enzymatic repair assays[5].

Self-Validating System: This protocol incorporates a mock-conjugated control (hydrolyzed Me-Lex). This ensures that any downstream structural changes or enzymatic stalling observed are strictly due to the covalent 3-meA bioconjugation, rather than non-covalent binding of the Lex scaffold[4].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve Me-Lex in anhydrous DMSO to create a 10 mM stock.

-

Causality: The O-methyl sulfonate ester is highly electrophilic and prone to rapid solvolysis in water. Preparing stocks in anhydrous DMSO preserves the warhead until the exact moment of introduction to the aqueous DNA environment.

-

-

DNA Preparation: Dilute the target DNA to 100 µM in a physiological reaction buffer (50 mM HEPES, 100 mM NaCl, pH 7.4).

-

Causality: The inclusion of 100 mM NaCl is critical. Ionic strength modulates the width of the minor groove and screens the phosphate backbone, establishing the correct thermodynamic environment for Lex binding[3].

-

-

Control Preparation (Hydrolyzed Me-Lex): In a separate tube, dilute an aliquot of the 10 mM Me-Lex stock into water and incubate at 37°C for 48 hours to fully hydrolyze the sulfonate ester.

-

Conjugation Reaction: Add active Me-Lex (or the hydrolyzed control) to the DNA solution to a final concentration of 0.5 mM. Incubate at 37°C for 1 to 1.5 hours[5].

-

Causality: 37°C provides the optimal kinetic energy for the entropy-driven equilibrium binding of the Lex moiety, allowing it to anchor securely before the slower SN2 covalent transfer of the methyl group occurs.

-

-

Quenching & Purification: Quench the reaction by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for 30 minutes, centrifuge to pellet the conjugated DNA, and wash with 70% ethanol to remove unreacted Me-Lex and DMSO.

Protocol II: Cellular Bioconjugation (In Vivo Alkylation Assays)

Objective: Induce targeted 3-meA lesions in living cells (e.g., Glioma or MDA-MB231 lines) to evaluate the cytotoxicity of Base Excision Repair (BER) intermediates, specifically investigating N-methylpurine DNA glycosylase (MPG) activity[2][4].

Self-Validating System: To prove that cytotoxicity is driven exclusively by minor-groove alkylation, this protocol utilizes a competitive inhibition control with Netropsin . Netropsin is a natural dipeptide that binds the exact same A/T minor groove sites as Me-Lex but lacks an alkylating warhead[4].

Step-by-Step Methodology:

-

Cell Seeding: Plate the target cells at 10⁴ cells/well in a 96-well tissue culture plate. Allow 24 hours for adherence and normalization.

-

Media Replacement: Aspirate the complete media, wash the cells once with PBS, and replace with serum-free media.

-

Causality: Serum contains high concentrations of albumin and other nucleophile-rich proteins. These act as an off-target sink for the Me-Lex warhead, prematurely reacting with the sulfonate ester and drastically reducing the effective concentration that reaches the nuclear DNA.

-

-

Competitive Inhibition Control: To the designated control wells, add a 5-fold molar excess of Netropsin and pre-incubate for 30 minutes.

-

Causality: Netropsin will saturate the A/T minor groove sites. If Me-Lex cytotoxicity is genuinely mediated by minor-groove 3-meA formation, Netropsin will competitively block Me-Lex from binding, thereby rescuing cell viability[4].

-

-

Treatment: Add Me-Lex (ranging from 0.1 to 100 µM) to both the standard and Netropsin-protected wells.

-

Recovery & Readout: Incubate for 2 hours at 37°C. Aspirate the drug-containing media, wash gently with PBS, and add fresh, complete serum-containing media. Culture for 72 hours before assessing cell survival via an MTS or clonogenic assay[2][4].

Cellular bioconjugation workflow featuring the Netropsin competitive inhibition control.

References

-

[1] Encell, L., Shuker, D. E., Foiles, P. G., & Gold, B. (1996). The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. PubMed (NIH).

-

[3] Zhang, Y., Chen, F. X., Mehta, P., & Gold, B. (1993). Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins. PubMed (NIH).

-

[2] Fishel, M. L., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic Acids Research (Oxford Academic).

-

[5] Ma, Z., et al. (2019). Reactivity of N3-Methyl-2′-Deoxyadenosine in Nucleosome Core Particles. Chemical Research in Toxicology (ACS Publications).

-

[4] Bobola, M. S., et al. (2007). Human Glioma Cell Sensitivity to the Sequence-Specific Alkylating Agent Methyl-Lexitropsin. Clinical Cancer Research (AACR Journals).

Sources

- 1. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: MeOSO2-(CH2)2-lex as a Cytotoxic Payload in Targeted Drug Delivery Systems

Executive Briefing

Conventional DNA-alkylating agents remain a cornerstone of oncology, yet their clinical utility is frequently bottlenecked by indiscriminate systemic toxicity and the generation of mutagenic DNA lesions that can drive secondary malignancies. To circumvent these limitations, drug development has shifted toward Targeted Drug Delivery Systems (TDDS) utilizing highly specific, non-mutagenic cytotoxic payloads.

This application note details the mechanistic rationale and experimental workflows for utilizing MeOSO2-(CH2)2-lex —a minor groove-binding methyl sulfonate ester—as a highly potent, site-selective payload for receptor-targeted conjugates (e.g., Estrogen Receptor α (ERα) ligands or GLUT1-targeting glycoconjugates) [1, 2].

Molecular Rationale & Mechanism of Action

The architecture of MeOSO2-(CH2)2-lex consists of three functional domains:

-

The "Lex" Domain (Lexitropsin): An N-methylpyrrolecarboxamide dipeptide that acts as a minor groove binder (MGB), exhibiting high affinity for adenine-thymine (AT)-rich sequences.

-

The Aliphatic Tether (CH2)2: Provides the optimal spatial geometry to orient the reactive moiety within the minor groove.

-

The Alkylating Moiety (MeOSO2): An O-methyl sulfonate ester that acts as the methyl donor.

The Causality of Cytotoxicity: Unlike simple methylating agents like methyl methanesulfonate (MMS), which predominantly attack the highly nucleophilic N7 position of guanine in the major groove, the minor groove localization of MeOSO2-(CH2)2-lex forces the methyl transfer exclusively to the N3 position of adenine (3-MeA) [3]. The 3-MeA lesion is uniquely lethal; it projects directly into the minor groove, physically stalling DNA polymerase progression during replication. This replication fork collapse triggers double-strand breaks and subsequent apoptosis. Furthermore, unlike N7-guanine lesions, 3-MeA lesions are generally non-mutagenic, significantly reducing the risk of secondary therapy-induced cancers.

Pathway Visualization

The following diagram illustrates the logical flow of a MeOSO2-(CH2)2-lex targeted conjugate, from receptor-mediated endocytosis to the induction of apoptosis, highlighting the Base Excision Repair (BER) escape mechanism.

Caption: Mechanism of MeOSO2-(CH2)2-lex targeted delivery, 3-MeA generation, and cellular response.

Quantitative Adduct Profiling

The minor groove equilibrium binding properties of MeOSO2-(CH2)2-lex result in a dramatic shift in the adduct profile compared to non-targeted agents. The table below summarizes the competitive ELISA quantification of DNA adducts, demonstrating an approximate 40-fold increase in the yield of the cytotoxic 3-MeA lesion relative to MMS [3].

| Alkylating Agent (10 µM) | N7-Methylguanine (mmol/mol DNA) | N3-Methyladenine (mmol/mol DNA) | O6-Methyldeoxyguanosine (mmol/mol DNA) |

| MeOSO2-(CH2)2-lex | 0.424 | 3.195 | 0.0027 |

| MMS (Control) | 0.773 | 0.072 | 0.0033 |

Data derived from in vitro methylation of calf thymus DNA (100 µM) [3].

Application Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific mechanistic controls to prove that (A) drug uptake is strictly receptor-mediated, and (B) cytotoxicity is driven exclusively by the 3-MeA lesion.

Protocol A: Receptor-Mediated Internalization & Cytotoxicity Assay

Causality Focus: To prove that the MeOSO2-lex conjugate does not enter cells via passive diffusion, a competitive inhibition step is utilized. If the conjugate is truly targeted (e.g., a glycoconjugate targeting GLUT1), saturating the receptors with a native ligand will rescue the cells from cytotoxicity [2].

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., U87 glioblastoma cells for GLUT1 targeting) in a 96-well plate at 5×103 cells/well. Incubate for 24 h at 37°C, 5% CO2.

-

Competitive Inhibition (The Validation Step): Pre-treat half of the experimental wells with a saturating concentration of the native competitive ligand (e.g., 50 mM D-glucose or 20 µM Cytochalasin B) for 1 hour prior to drug exposure.

-

Drug Treatment: Add the MeOSO2-(CH2)2-lex conjugate at varying concentrations (0.1 µM to 100 µM) to both the inhibited and uninhibited wells.

-

Incubation: Incubate for 4 hours, then wash cells thoroughly with PBS to remove extracellular drug. Replace with fresh complete media and incubate for an additional 72 hours.

-

Viability Readout: Perform an MTT or CellTiter-Glo assay.

-

Data Interpretation: A significant rightward shift in the IC50 curve for the competitively inhibited cells confirms that uptake is receptor-dependent.

Protocol B: Mechanistic Validation via BER-Deficiency Sensitization

Causality Focus: The 3-MeA lesion is specifically recognized and excised by the Base Excision Repair (BER) enzyme Alkyladenine DNA Glycosylase (AAG / MPG) [4]. To prove that the payload's toxicity is due to 3-MeA and not off-target protein alkylation, AAG-deficient cells are utilized as a hypersensitive control.

Step-by-Step Methodology:

-

Model Selection: Utilize wild-type Mouse Embryonic Fibroblasts (MEFs) ( Aag+/+ ) and AAG-knockout MEFs ( Aag−/− ).

-

Treatment: Expose both cell lines to the MeOSO2-(CH2)2-lex conjugate for 1 hour in serum-free media.

-

Recovery & Assay: Wash cells, replace with complete media, and assess viability after 72 hours.

-

Data Interpretation: Because Aag−/− cells cannot repair 3-MeA lesions, they will exhibit profound hypersensitivity (a drastically lower IC50) compared to Aag+/+ cells. If both cell lines die at the same rate, the drug is causing off-target, non-3-MeA-mediated toxicity.

Protocol C: In Vitro DNA Methylation and 3-MeA Adduct Quantification

Causality Focus: N3-alkylated purines possess a highly destabilized glycosidic bond. This protocol leverages controlled thermal hydrolysis to selectively depurinate the 3-MeA lesions, allowing for precise LC-MS/MS quantification without degrading the entire DNA backbone.

Step-by-Step Methodology:

-

Alkylation Reaction: Incubate 100 µM calf thymus DNA with 10 µM MeOSO2-(CH2)2-lex conjugate in 50 mM sodium phosphate buffer (pH 7.2) for 12 hours at 37°C.

-

DNA Precipitation: Precipitate the DNA using cold ethanol and 0.3 M sodium acetate. Centrifuge, wash the pellet with 70% ethanol, and resuspend in HPLC-grade water.

-

Thermal Hydrolysis (Selective Release): Heat the alkylated DNA solution at 70°C for 30 minutes. Rationale: This specific temperature and time strictly cleaves the labile N-glycosidic bond of 3-MeA, releasing the free modified base into solution while leaving native bases attached to the backbone.

-

Filtration: Pass the mixture through a 3 kDa MWCO centrifugal filter. The intact, abasic DNA remains in the retentate, while the released 3-MeA passes into the filtrate.

-

Quantification: Analyze the filtrate via LC-MS/MS using a stable isotope-labeled internal standard (e.g., D3 -3-MeA) to determine the exact mmol of adduct per mol of DNA.

References

- Mechanistic Investigation of Site-specific DNA Methylating Agents Targeting Breast Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. (2021).

- Buchanan, M. K., et al. Glycoconjugated Site-Selective DNA-Methylating Agent Targeting Glucose Transporters on Glioma Cells. Biochemistry - ACS Publications. (2016).

- Encell, L., Shuker, D. E., Foiles, P. G., & Gold, B. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester. PubMed - NIH. (1996).

- Engelward, B. P., et al. Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. PNAS. (1997).

Application Note: Advanced In Vivo Dosing Strategies and Vehicle Formulation for MeOSO2-(CH2)2-lex

Introduction & Mechanistic Rationale

In the landscape of DNA damage and repair research, isolating the biological effects of specific alkylation lesions is a persistent challenge. Broad-spectrum alkylating agents, such as methyl methanesulfonate (MMS), predominantly generate N7-methylguanine (7-MeG), a relatively innocuous lesion that does not block DNA replication 1.

To specifically interrogate the Base Excision Repair (BER) pathway and the role of Alkyladenine DNA Glycosylase (AAG/MPG), researchers utilize MeOSO2-(CH2)2-lex (Me-Lex) . Me-Lex is a sequence-selective DNA minor groove alkylator consisting of an O-methyl sulfonate ester tethered to an N-methylpyrrolecarboxamide dipeptide (lexitropsin). This unique structure directs the molecule to AT-rich regions in the minor groove, generating highly cytotoxic N3-methyladenine (3-MeA) adducts that block DNA polymerases and trigger cell death if left unrepaired 2.

Fig 1. Mechanistic pathway of Me-Lex induced 3-MeA lesions and subsequent BER processing.

Pharmacokinetics and Vehicle Causality

The Causality behind Experimental Choices: A critical failure point in Me-Lex in vivo studies is vehicle formulation. Me-Lex relies on an O-methyl sulfonate ester for its alkylating activity. Sulfonate esters are highly electrophilic, making them exceptionally susceptible to nucleophilic attack by water. If Me-Lex is formulated in an aqueous buffer for storage or prolonged periods before injection, it undergoes rapid hydrolysis, degrading into an inactive sulfonic acid and methanol.

To preserve the active methylating capacity of the drug, the formulation strategy must strictly decouple dissolution from in vivo administration. We employ a two-part vehicle system:

-

Primary Solvent (Storage): Anhydrous Dimethyl Sulfoxide (DMSO) ensures complete dissolution and prevents nucleophilic degradation.

-

Diluent (Administration): Sterile 0.9% saline is added immediately (< 5 minutes) prior to intraperitoneal (IP) injection to reduce DMSO toxicity while ensuring the ester remains intact upon entering systemic circulation.

Quantitative Data: Adduct Profiles

The structural targeting of Me-Lex fundamentally shifts the adduct profile compared to standard alkylators. The table below summarizes the competitive ELISA determinations of DNA adduct yields, demonstrating a ~44-fold increase in 3-MeA generation by Me-Lex relative to MMS 2.

| Alkylating Agent | N7-MeGua (mmol/mol DNA) | 3-MeAde (mmol/mol DNA) | O6-Me-dGuo (mmol/mol DNA) | Primary Binding Site |

| Me-Lex (10 µM) | 0.424 | 3.195 | 0.0027 | AT-Rich Minor Groove |

| MMS (10 µM eq.) | 0.773 | 0.072 | 0.0033 | Major Groove |

Experimental Protocol: Preparation and Dosing

The following methodology outlines the optimized workflow for dosing wild-type and AAG-deficient murine models 3 to study mismatch repair and BER dynamics 4.

Step 1: Master Stock Preparation

-

Weigh Me-Lex powder in a low-humidity environment.

-